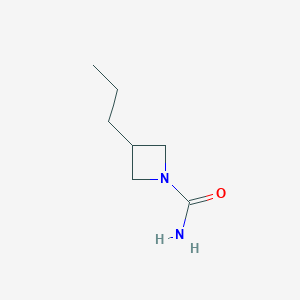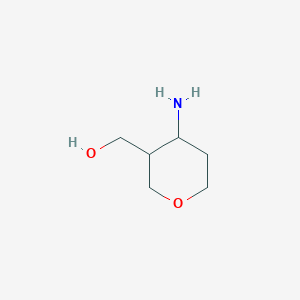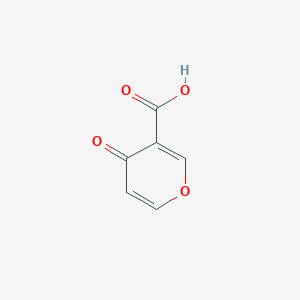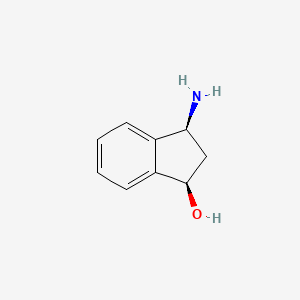![molecular formula C8H14N2 B11923042 1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine](/img/structure/B11923042.png)
1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{Bicyclo[111]pentan-1-yl}azetidin-3-amine is a compound that features a unique bicyclic structure combined with an azetidine ring The bicyclo[111]pentane moiety is known for its high strain and rigidity, making it an interesting scaffold in medicinal chemistry and materials science
Méthodes De Préparation
The synthesis of 1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine typically involves the construction of the bicyclo[1.1.1]pentane framework followed by the introduction of the azetidine ring. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: This approach involves the addition of radicals or nucleophiles across the central bond of [1.1.1]propellane.
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions and improving yields.
Analyse Des Réactions Chimiques
1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or the bicyclic framework.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentylamine: This compound shares the bicyclic framework but lacks the azetidine ring, making it less versatile in certain applications.
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound has a similar bicyclic structure but includes a tert-butyl carbamate group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of the bicyclic framework with the azetidine ring, providing a balance of rigidity and reactivity that is valuable in various scientific fields.
Propriétés
Formule moléculaire |
C8H14N2 |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1-(1-bicyclo[1.1.1]pentanyl)azetidin-3-amine |
InChI |
InChI=1S/C8H14N2/c9-7-4-10(5-7)8-1-6(2-8)3-8/h6-7H,1-5,9H2 |
Clé InChI |
FDWJHTCXBYEWHY-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(C2)N3CC(C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922973.png)




![Imidazo[1,5-a]pyridin-1-amine](/img/structure/B11923001.png)



![2-Methyl-2H-pyrazolo[4,3-C]pyridine](/img/structure/B11923036.png)

![1-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B11923050.png)

